molecular formula C14H11N3O3S2 B8364739 5-Formylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide

5-Formylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide

Cat. No. B8364739
M. Wt: 333.4 g/mol
InChI Key: BQGDANXUSPACAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492403B2

Procedure details

A solution of 5-formylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide (350.0 mg, 1.0 mmol), KOH (168.0 mg, 3.0 mmol), EtOH (1.0 ml) and H2O (0.5 ml) was heated at 60° C. for 6 h. The mixtures was then cooled to 0° C., and neutralized with AcOH (3.0 mmol). The formed precipitate was filtered and dried under vacuum to give 5-amino-naphthalene-1-sulfonic acid thiazol-2-ylamide as a light tan solid (280 mg, 92%). 1H NMR (400 MHz, DMSO-d6) δ 8.31 (d, J=8.5 Hz, 1H), 8.11 (dd, J=7.2, 1.0 Hz, 1H), 7.87 (d, J=8.5 Hz, 1H), 7.45-7.42 (m, 1H), 7.32-7.28 (m, 1H), 7.19 (d, J=4.6 Hz, 1H), 6.77-6.73 (m, 2H), 5.90 (s, 2H). LC/MS (10-99% CH3CN), M/Z: M+1 obs=306.10; tR=1.12 min.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[C:19]2[C:14](=[C:15]([NH:20]C=O)[CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1)(=[O:9])=[O:8].[OH-].[K+].CCO.CC(O)=O>O>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[C:19]2[C:14](=[C:15]([NH2:20])[CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1)(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
S1C(=NC=C1)NS(=O)(=O)C1=CC=CC2=C(C=CC=C12)NC=O
Name
Quantity
168 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
CCO
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mmol
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NS(=O)(=O)C1=CC=CC2=C(C=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.